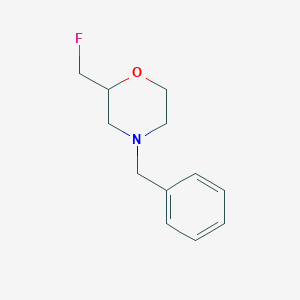

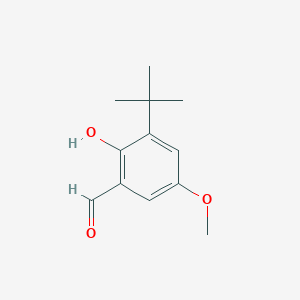

![molecular formula C6H5ClN4 B1611524 6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine CAS No. 55643-82-8](/img/structure/B1611524.png)

6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine

Descripción general

Descripción

6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine is a heterocyclic organic compound1. It has a molecular weight of 168.591. The IUPAC name for this compound is 6-chloro-2-methyl [1,2,4]triazolo [1,5-b]pyridazine1.

Synthesis Analysis

Unfortunately, the specific synthesis process for 6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine is not available in the search results. However, there are synthetic approaches for related triazolothiadiazine derivatives2.Molecular Structure Analysis

The InChI code for 6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine is 1S/C6H5ClN4/c1-4-8-6-3-2-5 (7)10-11 (6)9-4/h2-3H,1H31. This code provides a unique identifier for the molecular structure of the compound.

Chemical Reactions Analysis

Specific chemical reactions involving 6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine are not available in the search results. However, related compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized and evaluated as novel CDK2 inhibitors3.Physical And Chemical Properties Analysis

6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine is a powder at room temperature1. It has a melting point range of 124-127 degrees Celsius1.Aplicaciones Científicas De Investigación

Biological Properties and Synthesis

6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine derivatives have been recognized for their significant biological properties, such as anti-tumor and anti-inflammatory activities. These compounds are synthesized and characterized through various techniques including NMR, IR, and mass spectral studies, and their structures are confirmed by single crystal X-ray diffraction technique. These studies contribute to understanding the molecular structure and properties of these derivatives (Sallam et al., 2021).

Antihypertensive and Cardiovascular Applications

Triazolo- and tetrazolopyridazine derivatives, including 6-chloro derivatives, have shown positive effects in lowering blood pressure without affecting heart rate in tests on rats. These compounds have been studied for their potential in treating hypertension and related cardiovascular conditions (Katrusiak et al., 2001).

Applications in Medicinal Chemistry

In medicinal chemistry, heterocyclic compounds like pyridazine analogs, including 6-Chloro derivatives, are noted for their significant pharmaceutical importance. These compounds are synthesized through various chemical processes and are elucidated using spectroscopic techniques. Their applications span across various medicinal needs, including the development of potential therapeutics (Sallam et al., 2021).

Antidiabetic Drug Development

Triazolo-pyridazine derivatives, specifically 6-chloro-2-methyl derivatives, have been evaluated for their potential as anti-diabetic medications. These compounds are studied for their inhibition potentials and insulinotropic activities, contributing significantly to the development of new antidiabetic drugs (Bindu et al., 2019).

Agricultural Applications

Pyridazine and its derivatives, including 6-chloro-2-methyl derivatives, are utilized in the agricultural field for various purposes such as insecticides, herbicides, and plant growth regulators. These compounds are synthesized and their structures analyzed to determine their effectiveness in agricultural applications (Sallam et al., 2022).

Anticonvulsant Activity

Some pyridazine derivatives, including 6-chloro-2-methyl derivatives, have been screened for their anticonvulsant activity. These studies contribute to the understanding of how these compounds can be used in managing seizures and related neurological conditions (Rubat et al., 1990).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H3351. These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively1.

Direcciones Futuras

The future directions for the study and application of 6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine are not specified in the search results. However, related compounds such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been studied for their diverse pharmacological activities and potential in drug design, discovery, and development2.

Propiedades

IUPAC Name |

6-chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c1-4-8-6-3-2-5(7)10-11(6)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPCXCJWUYLSNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=N1)C=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480692 | |

| Record name | 6-chloro-2-methyl[1,2,4]triazolo[1,5-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine | |

CAS RN |

55643-82-8 | |

| Record name | 6-chloro-2-methyl[1,2,4]triazolo[1,5-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

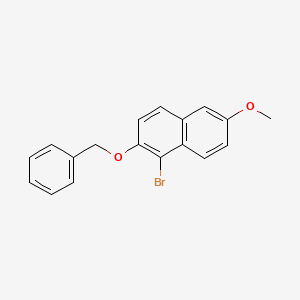

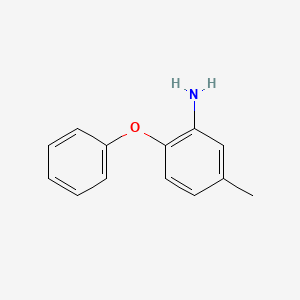

![1-[2-(Maleimido)ethyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium triflate](/img/structure/B1611448.png)

![Hydrazine, [4-[(trifluoromethyl)thio]phenyl]-](/img/structure/B1611459.png)